molecular formula C8H9F2NO2 B13119864 3-(Difluoromethyl)-2,6-dimethoxypyridine

3-(Difluoromethyl)-2,6-dimethoxypyridine

Cat. No.: B13119864
M. Wt: 189.16 g/mol
InChI Key: YHBPLWHTDWENDH-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2,6-dimethoxypyridine is a versatile fluorinated pyridine derivative serving as a key synthetic intermediate in organic chemistry and drug discovery. The presence of the electron-donating dimethoxy groups and the electron-withdrawing difluoromethyl group on the pyridine ring creates a multifunctional scaffold ideal for further chemical transformations . This compound is primarily valued for its role in the synthesis of more complex molecules. Fluorinated pyridines are of significant interest in medicinal and agrochemical research because the introduction of fluorine atoms can profoundly alter a compound's physicochemical properties, such as metabolic stability, lipophilicity, and bioavailability . Specifically, the 2,6-dimethoxy substitution pattern can be leveraged to direct regioselective reactions, while the difluoromethyl group can act as a bioisostere for carbonyl or alcohol moieties, fine-tuning the biological activity of lead compounds. The primary applications of this chemical are in industrial research and development. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers in pharmaceutical and agrochemical industries can utilize this building block to develop new active ingredients or functional materials.

Properties

Molecular Formula

C8H9F2NO2

Molecular Weight

189.16 g/mol

IUPAC Name

3-(difluoromethyl)-2,6-dimethoxypyridine

InChI

InChI=1S/C8H9F2NO2/c1-12-6-4-3-5(7(9)10)8(11-6)13-2/h3-4,7H,1-2H3

InChI Key

YHBPLWHTDWENDH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)C(F)F)OC

Origin of Product

United States

Preparation Methods

Process Details

Step Description
Starting Material 2-chloro-6-(trichloromethyl)pyridine or related chlorinated pyridine derivatives
Fluorinating Agent Anhydrous hydrogen fluoride (HF)
Reactor Conditions High pressure reactor with overhead condenser, mechanical stirring
Temperature 170–190 °C
Pressure 20–30 kg/cm²
Reaction Time 12–28 hours (including addition and maintenance)
Workup Venting and scrubbing of excess HF and HCl gases, neutralization with aqueous sodium carbonate, layer separation, distillation
Yield & Purity Up to 80% yield with >99% GC purity reported for similar fluorinated pyridines

Notes

  • The reaction is monitored by gas chromatography to ensure completion.
  • Distillation is used to purify the fluorinated product.
  • Unreacted starting materials and partial fluorination by-products are recycled to improve efficiency.
  • This method is scalable and suitable for industrial production.

This fluorination approach can be adapted to prepare 3-(Difluoromethyl)-2,6-dimethoxypyridine by selecting appropriate chlorinated precursors and reaction parameters.

Multi-Step Synthesis via Difluoromethylated Intermediates

An alternative synthetic route involves constructing the difluoromethyl-substituted pyridine ring through multi-step organic synthesis, often starting from difluoroacetic acid derivatives or difluoromethylated nitriles.

Example Synthetic Sequence (Adapted for Related Compounds)

Step Reaction Conditions Yield
1 Formation of difluoromethylated nitrile intermediate Reaction of enone with difluoroacetic anhydride, followed by nitrile formation ~77%
2 Cyclization to pyridine ring Treatment with methoxylamine hydrochloride in acetic acid, followed by hydrobromic acid addition, heating 60–72%
3 Reduction and workup Zinc reduction in situ, filtration, basification, extraction, drying, and crystallization 60% isolated yield

Process Highlights

  • The cyclization and reduction steps are conducted in a one-pot fashion to improve efficiency.
  • Workup avoids chromatographic purification by precipitation and solvent extraction.
  • The process is scalable to kilogram quantities with consistent yields.
  • Spectroscopic methods (NMR, mass spectrometry) confirm product identity and purity.

This method allows for the introduction of methoxy groups at the 2 and 6 positions by choosing appropriate starting materials or intermediates, thereby enabling synthesis of 3-(Difluoromethyl)-2,6-dimethoxypyridine analogs.

Catalytic Halogenation and Subsequent Fluorination

Preparation of chlorinated pyridine intermediates such as 2,3,6-trichloropyridine is often a prerequisite. Gas-phase chlorination of pyridine in the presence of molecular sieve catalysts (e.g., HZSM-5) provides these intermediates efficiently.

Parameter Description
Raw Material Pyridine solution
Catalyst Molecular sieve catalysts (HZSM-5, titanium sieve, etc.)
Reaction Gas phase chlorination under controlled temperature
Product 2,3,6-trichloropyridine
Advantages Short process flow, low cost, high yield

These chlorinated intermediates can then be fluorinated as described above to introduce difluoromethyl groups and methoxy substituents.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Liquid Phase Fluorination Chlorinated pyridines (e.g., 2-chloro-6-(trichloromethyl)pyridine) Anhydrous HF 170–190 °C, 20–30 kg/cm², 12–28 h High yield, industrial scalability, recycling possible Requires high-pressure equipment, handling HF
Multi-Step Organic Synthesis Difluoromethylated nitriles or enones Difluoroacetic anhydride, methoxylamine HCl, HBr, Zn 50–90 °C, multi-step, one-pot cyclization Avoids HF, scalable, good purity More steps, longer synthesis time
Catalytic Gas Phase Chlorination Pyridine Cl2, molecular sieve catalyst Gas phase, fixed bed reactor Efficient chlorinated intermediates, low cost Requires catalyst handling, subsequent fluorination needed

Research Findings and Practical Considerations

  • The fluorination with hydrogen fluoride is highly selective for replacing chloromethyl groups with fluorinated methyl groups, yielding difluoromethyl-substituted pyridines with high purity.
  • The multi-step organic synthesis route provides flexibility in functional group introduction (e.g., methoxy groups at 2,6-positions) and avoids the need for hazardous HF handling, making it suitable for laboratory and pilot scale.
  • Catalytic chlorination is a cost-effective method to prepare chlorinated pyridine intermediates, essential for subsequent fluorination steps.
  • Purification typically involves distillation, neutralization, and crystallization steps to achieve high purity products suitable for further applications.
  • Recycling of unreacted materials and by-products is crucial for economic viability in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-2,6-dimethoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced pyridine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce halogens or other functional groups onto the pyridine ring .

Scientific Research Applications

3-(Difluoromethyl)-2,6-dimethoxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-2,6-dimethoxypyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The methoxy groups may also contribute to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: Methoxy groups at 2,6-positions donate electrons via resonance (+M effect), stabilizing the pyridine ring. However, the 3-difluoromethyl group introduces electron-withdrawing inductive (-I) effects, creating a polarized electronic environment . This contrasts with 3-amino-2,6-dimethoxypyridine, where the amino group (-NH₂) exerts a stronger electron-donating effect, increasing basicity .
  • Fluorine Impact: The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like 2,6-dimethoxypyridine. This aligns with fluorine’s role in improving drug-like properties by reducing oxidative metabolism .

Research Findings and Implications

Substituent-Dependent Reactivity

  • Acidity: The 4-position of 2,6-dimethoxypyridine is more acidic than its 3,5-positions due to cooperative electron-withdrawing effects.
  • Biological Interactions: Fluorine’s electronegativity and small atomic radius enable favorable van der Waals interactions with hydrophobic protein pockets, a feature absent in methoxy- or amino-substituted analogs .

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